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Compound of Interest

Compound Name: Para-fluoro 4-ANBP

Cat. No.: B502666

A Note on Nomenclature: The compound "Para-fluoro 4-ANBP" is not a recognized chemical
entity in scientific literature. It is presumed to be a misnomer for para-fluorofentanyl (pFF), a
potent synthetic opioid and a fluorinated analog of fentanyl. This guide will therefore provide a
comparative analysis of 4-anilino-N-phenethylpiperidine (4-ANPP) and para-fluorofentanyl.

This comparison guide is intended for researchers, scientists, and drug development
professionals, offering an objective analysis of 4-ANPP and para-fluorofentanyl (pFF). The
document outlines their distinct chemical roles, pharmacological activities, and the
experimental data that characterize them, highlighting the critical differences between a
chemical precursor and a highly active synthetic opioid.

Executive Summary

The core distinction between 4-ANPP and para-fluorofentanyl lies in their function and
pharmacological effect. 4-ANPP is primarily known as a direct precursor in the synthesis of
fentanyl and its analogs; it is considered pharmacologically inactive and does not produce
opioid effects.[1][2] Its presence in forensic samples is typically an indicator of illicit fentanyl
production or use.[1][3]

In stark contrast, para-fluorofentanyl is a potent mu-opioid receptor (MOR) agonist, exhibiting
analgesic and respiratory depressant effects comparable to fentanyl.[4] It is a Schedule |
substance in the United States, reflecting its high potential for abuse and lack of accepted
medical use.[5] This guide delves into the experimental data that substantiates these
characterizations.
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Chemical and Pharmacological Profiles

Feature

4-ANPP (4-anilino-N-
phenethylpiperidine)

para-fluorofentanyl (pFF)

Synonyms

Despropionyl fentanyl, N-
Phenyl-1-(2-
phenylethyl)piperidin-4-amine

4-fluorofentanyl, pFF

Chemical Role

Fentanyl precursor, synthesis

intermediate, impurity[1][2][6]

Synthetic opioid, fentanyl
analog[5][7]

Legal Status (US)

Schedule Il Controlled
Substance[2][3][8]

Schedule | Controlled
Substance[5]

Pharmacological Activity

Generally considered inactive,

does not produce specific
effects on the body[1]

Potent mu-opioid receptor
(MOR) agonist[4][7]

Quantitative Pharmacological Data: para-

fluorofentanyl

Data on the pharmacological activity of 4-ANPP is scarce due to its established role as an

inactive precursor.[1] However, a cell-based p-opioid receptor recruitment assay showed that

the receptor activation by 100 uM of a related compound, phenethyl-4-ANPP, was comparable

to that of a 100,000-fold lower concentration of fentanyl, indicating negligible in-vitro opioid

activity.[9][10]

The pharmacological profile of para-fluorofentanyl has been the subject of multiple in-vitro and

in-vivo studies, although with some conflicting results regarding its potency relative to fentanyl.
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Assay Target Ligand Parameter Value Reference
o Mu-Opioid Hassanien et
Binding para- ]
o Receptor Ki 4.2 nM al. (2020)[7]
Affinity fluorofentanyl
(MOR) [11]
o Mu-Opioid Hassanien et
Binding Fentanyl (for )
o Receptor i Ki 1.6 nM al. (2020)[7]
Affinity comparison)
(MOR) [11]
Functional Mu-Opioid )
o para- Hassanien et
Activity Receptor EC50 79 nM
fluorofentanyl al. (2020)[11]
(GTPYS) (MOR)
Functional Mu-Opioid )
o Fentanyl (for Hassanien et
Activity Receptor i EC50 32 nM
comparison) al. (2020)[11]
(GTPYS) (MOR)
Functional o
o Mu-Opioid
Activity para- Ulens et al.
) Receptor EC50 4.2 nM
(Electrophysi fluorofentanyl (2000)[11]
(MOR)
ology)
Functional o
o Mu-Opioid
Activity Fentanyl (for Ulens et al.
] Receptor i EC50 28.8 nM
(Electrophysi comparison) (2000)[11]
(MOR)
ology)
Functional Mu-Opioid )
o para- Kanamori et
Activity Receptor EC50 0.51 nM
fluorofentanyl al. (2021)[11]
(CAMP) (MOR)
Functional Mu-Opioid )
o Fentanyl (for Kanamori et
Activity Receptor i ECS50 0.35 nM
comparison) al. (2021)[11]
(CAMP) (MOR)
In Vivo ) Potency Varshneya et
o ] Swiss para- ) 1.30 (approx.
Antinocicepti ) Ratio to ) al. (2023)[7]
Webster Mice  fluorofentanyl equipotent)
on Fentanyl [11]
In Vivo Mice para- Potency 0.29 (less Higashikawa
Antinocicepti fluorofentanyl  Ratio to potent) & Suzuki
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on Fentanyl (2008)[7][11]

Experimental Methodologies

The characterization of opioid compounds relies on a suite of standardized in-vitro and in-vivo
assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific
receptor.

» Objective: To measure how strongly a ligand (e.g., pFF) binds to a receptor (e.g., MOR).
e Protocol:

o A preparation of cell membranes expressing the target receptor is incubated with a fixed
concentration of a radiolabeled ligand that is known to bind to the receptor.

o Increasing concentrations of the unlabeled test compound (the "competitor”) are added to
the mixture.

o The test compound competes with the radioligand for binding to the receptor.
o After incubation, the bound and free radioligand are separated.

o The amount of bound radioactivity is measured, and the concentration of the test
compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

o The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff
equation.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its
receptor. Key parameters are potency (EC50) and efficacy (Emax).
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o GTPyS Binding Assay: This assay directly measures the activation of G proteins, the first
step in the signaling cascade for G protein-coupled receptors (GPCRS) like the MOR.[12]

o Protocol: Cell membranes with the receptor are incubated with the test compound and a
radiolabeled, non-hydrolyzable GTP analog, [3*S]GTPyS. Agonist binding activates the G
protein, which then binds [3°*S]GTPyS. The amount of radioactivity incorporated is
proportional to the degree of G protein activation.[12]

e CAMP Inhibition Assay: MORs are coupled to Gi/o proteins, which inhibit the enzyme
adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels.[12]

o Protocol: Cells expressing the MOR are stimulated with an agent like forskolin to increase
CcAMP production. They are then treated with the test compound. The reduction in CAMP
levels is measured, typically using immunoassays or reporter gene assays.[12]

e [B-Arrestin Recruitment Assay: This assay monitors the recruitment of 3-arrestin proteins to
the activated receptor, a process involved in receptor desensitization and signaling.[12]

o Protocol: Typically performed using techniques like Bioluminescence Resonance Energy
Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET), where the receptor
and B-arrestin are tagged with donor and acceptor molecules. Agonist-induced recruitment
brings the tags into proximity, generating a measurable signal.

Visualized Workflows and Pathways
Synthesis of Fentanyl from 4-ANPP

The "Siegfried method" is a well-documented synthetic route that utilizes 4-ANPP as the
immediate precursor to fentanyl.[2][8]
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N-phenethyl-4-piperidone (NPP) Aniline
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4-ANPP Propionyl Chloride

Fentanyl
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Caption: Siegfried synthesis route for Fentanyl from 4-ANPP.

Mu-Opioid Receptor Signhaling Pathway

Upon activation by an agonist like para-fluorofentanyl, the mu-opioid receptor initiates
intracellular signaling cascades primarily through the G protein-dependent pathway.
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Caption: G protein-dependent signaling of the Mu-Opioid Receptor.
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Conclusion

The comparison between 4-ANPP and para-fluorofentanyl is a study in contrasts. 4-ANPP is a
pharmacologically inert chemical intermediate, crucial for the synthesis of fentanyl and its
analogs, and its control is a key aspect of regulating illicit drug manufacturing.[1][8][13]
Conversely, para-fluorofentanyl is a potent, psychoactive opioid agonist with significant
physiological effects mediated through the mu-opioid receptor.[4][7] The conflicting reports on
its precise potency relative to fentanyl underscore the need for continued research into the
structure-activity relationships of fentanyl analogs to better understand their public health risks.
For drug development professionals, this analysis highlights the profound impact of minor
structural modifications, transforming an inactive precursor into a powerful opioid agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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